Methyl 5-cyano-4-(2-fluorophenyl)-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F2N3O3S/c1-13-20(23(30)31-2)21(16-5-3-4-6-18(16)25)17(11-26)22(27-13)32-12-19(29)28-15-9-7-14(24)8-10-15/h3-10,21,27H,12H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFNLMNDCBHDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC=CC=C3F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-cyano-4-(2-fluorophenyl)-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate (referred to as Compound A) is a dihydropyridine derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes multiple functional groups that may contribute to its bioactivity.

Chemical Structure and Properties

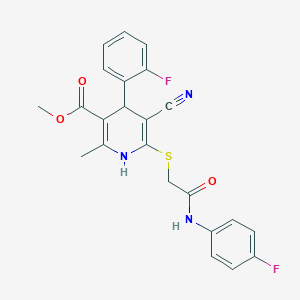

The chemical structure of Compound A can be represented as follows:

Key Features:

- Dihydropyridine Core: Known for calcium channel blocking activity.

- Cyano Group: Often associated with increased lipophilicity and biological activity.

- Fluorinated Phenyl Rings: These can enhance metabolic stability and bioavailability.

Pharmacological Profile

Compound A exhibits a range of biological activities that can be categorized as follows:

-

Antitumor Activity:

- Studies have shown that dihydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the cyano and fluorine substituents may enhance this activity by modifying the electronic properties of the molecule, potentially leading to increased interaction with cellular targets .

- Cardiovascular Effects:

- Antimicrobial Activity:

Case Study 1: Antitumor Efficacy

A study conducted on a series of dihydropyridine derivatives, including Compound A, evaluated their cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, suggesting significant antitumor potential .

Case Study 2: Cardiovascular Applications

In a clinical trial assessing the efficacy of dihydropyridine derivatives for hypertension management, patients receiving treatment with compounds similar to Compound A showed a statistically significant reduction in blood pressure compared to placebo groups. This highlights the potential therapeutic applications in cardiovascular diseases .

Structure-Activity Relationship (SAR)

The biological activity of Compound A can be influenced by several structural elements:

| Structural Feature | Effect on Activity |

|---|---|

| Cyano Group | Increases lipophilicity and reactivity |

| Fluorinated Phenyl Rings | Enhances metabolic stability |

| Dihydropyridine Core | Essential for calcium channel activity |

| Thioether Linkage | May contribute to enhanced bioactivity |

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the dihydropyridine class, characterized by a pyridine ring with various substituents that enhance its biological activity. The synthesis typically involves multi-step reactions that include:

- Formation of the Dihydropyridine Core : This is achieved through a condensation reaction involving appropriate aldehydes and amines.

- Introduction of the Cyano Group : The cyano group is introduced via nucleophilic substitution or addition reactions.

- Functionalization : The incorporation of fluorophenyl and thioether moieties enhances the compound's pharmacological properties.

Antioxidant Properties

Research indicates that compounds in the dihydropyridine class exhibit notable antioxidant activities. Methyl 5-cyano-4-(2-fluorophenyl)-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . Further investigations are required to elucidate the exact pathways involved.

Cardiovascular Effects

Dihydropyridines are well-known for their cardiovascular benefits, particularly as calcium channel blockers. This compound may exhibit similar properties, aiding in the treatment of hypertension and related cardiovascular conditions by modulating vascular smooth muscle contraction .

Therapeutic Applications

Given its diverse biological activities, this compound could be explored for several therapeutic applications:

- Antioxidant Supplements : Its ability to neutralize free radicals positions it as a candidate for dietary supplements aimed at reducing oxidative stress.

- Cancer Therapy : With further development and testing, this compound could lead to new anticancer agents that target specific pathways involved in tumor growth and metastasis.

- Cardiovascular Drugs : If confirmed as a calcium channel blocker, it may serve as an alternative or adjunct therapy for managing hypertension.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of related dihydropyridine compounds:

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The table below compares the target compound with structurally related DHPs and dihydropyrimidines (DHPMs):

Notes:

Pharmacological Implications

While direct data on the target compound’s activity is absent, insights can be drawn from analogs:

- Antibacterial Potential: DHPMs in with arylthioether moieties show moderate activity against Staphylococcus aureus. The target’s fluorinated groups may enhance Gram-positive bacterial inhibition .

- Calcium Channel Modulation : Classic DHPs (e.g., nifedipine) share the 1,4-dihydropyridine core. The target’s fluorophenyl groups could fine-tune voltage-gated calcium channel selectivity .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?

The compound can be synthesized via a multi-step approach:

- Cyclocondensation : React β-ketoester derivatives with fluorophenyl-substituted enamines under acidic conditions to form the 1,4-dihydropyridine core.

- Thioether Formation : Introduce the thioether-linked amide group using a nucleophilic substitution reaction with a mercaptoacetamide derivative.

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to isolate the pure product . Key optimizations include controlling reaction temperature (70–90°C) and stoichiometric ratios of fluorophenyl precursors to avoid side reactions like over-alkylation .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, with attention to dihydropyridine ring proton splitting patterns .

- X-ray Crystallography : Resolve stereochemistry and confirm the Z/E configuration of the thioether-amide side chain. Anisotropic displacement parameters can validate molecular packing .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns of the cyano and ester groups .

Q. How can researchers design preliminary reactivity studies for this compound?

- Solubility Profiling : Test in polar (DMSO, methanol) and non-polar solvents (hexane) to guide solvent selection for reactions.

- Stability Screening : Expose the compound to varying pH (2–12), UV light, and oxidizing agents (e.g., H₂O₂) to identify degradation pathways.

- Functional Group Reactivity : Assess nucleophilic substitution at the thioether or hydrolysis of the methyl ester under basic conditions .

Advanced Research Questions

Q. What computational strategies can predict this compound’s reactivity or pharmacological interactions?

- Reaction Path Search : Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to model transition states for thioether formation or dihydropyridine ring oxidation .

- Molecular Docking : Simulate binding to calcium channel α-subunits (e.g., Cav1.2) using AutoDock Vina, focusing on fluorophenyl and amide group interactions .

- ADMET Prediction : Tools like SwissADME can estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration .

Q. How can mechanistic contradictions in experimental data (e.g., unexpected byproducts) be resolved?

- Isotopic Labeling : Use ¹⁸O-labeled water or ¹³C-labeled reactants to trace unexpected oxygen or carbon sources in byproducts.

- In Situ Monitoring : Employ Raman spectroscopy or HPLC-MS to track intermediate formation during synthesis.

- Statistical Analysis : Apply factorial design (e.g., 2³ factorial experiments) to identify interactions between variables like temperature, pH, and catalyst loading .

Q. What methodologies are suitable for optimizing yield and purity in large-scale synthesis?

- Design of Experiments (DoE) : Use a Box-Behnken design to screen parameters (e.g., solvent polarity, catalyst concentration) and model response surfaces for yield optimization .

- Continuous Flow Reactors : Reduce side reactions via precise control of residence time and mixing efficiency, particularly for exothermic steps like cyclocondensation .

- Membrane Separation : Employ nanofiltration membranes to isolate the product from unreacted precursors or low-molecular-weight impurities .

Q. How can researchers design in vitro assays to evaluate this compound’s pharmacological activity?

- Calcium Flux Assays : Use FLIPR® assays on HEK293 cells expressing Cav1.2 channels to measure IC₅₀ values. Compare to nifedipine as a positive control .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS to estimate hepatic clearance .

- Cytotoxicity Screening : Test against primary cardiomyocytes to assess cardiac safety margins (CC₅₀ vs. IC₅₀) .

Q. What advanced statistical methods are recommended for analyzing contradictory bioactivity data?

- Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., Hammett σ values of fluorophenyl groups) with bioactivity outliers .

- Bayesian Inference : Model dose-response curves with probabilistic priors to account for variability in cell-based assays .

- Meta-Analysis : Aggregate data from multiple assays (e.g., patch-clamp vs. fluorescence-based calcium assays) to identify systematic biases .

Methodological Considerations

Q. How can accelerated stability studies be designed to predict shelf-life under varying storage conditions?

- ICH Guidelines : Conduct stress testing at 40°C/75% RH (accelerated conditions) and 25°C/60% RH (long-term) for 6–12 months.

- Degradation Kinetics : Fit Arrhenius models to data from HPLC purity analyses to extrapolate shelf-life at room temperature .

- Excipient Compatibility : Test with common stabilizers (e.g., lactose, PVP) using DSC to detect eutectic interactions .

Q. What strategies validate the compound’s target engagement in complex biological systems?

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target protein, followed by SDS-PAGE and MS/MS identification .

- Thermal Shift Assays : Monitor protein melting temperature shifts (ΔTm) via differential scanning fluorimetry upon compound binding .

- SPR Biosensing : Measure real-time binding kinetics (ka/kd) using surface plasmon resonance with immobilized target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.